3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
Overview
Description
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H18ClNO3S and a molecular weight of 279.78 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a furan-2-ylmethyl group and a sulfonylmethyl group.
Preparation Methods
The synthesis of 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with furan-2-ylmethyl sulfone under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general principles of organic synthesis and purification apply, including the use of large-scale reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonylmethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and sulfonylmethyl group are thought to play crucial roles in its biological activity, potentially through interactions with cellular proteins and pathways involved in cell growth and survival .
Comparison with Similar Compounds
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
3-[(Furan-2-ylmethyl)sulfanylmethyl]piperidine hydrochloride: This compound has a similar structure but with a sulfanyl group instead of a sulfonyl group, which may result in different chemical and biological properties.
Piperidine derivatives: Other piperidine-based compounds, such as those used in pharmaceuticals, can be compared based on their chemical structure and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for research and development.
Biological Activity
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a furan moiety and a sulfonyl group, which may contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that the compound may scavenge free radicals, thus mitigating oxidative stress.
- Anti-inflammatory Effects : The sulfonyl group may enhance the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential for further exploration in this area.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and oxidative pathways.
- Receptor Modulation : It may interact with receptors that mediate cellular responses to stress and inflammation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperidine core and the furan substituent can significantly impact biological activity. For instance:
Compound Modification | Effect on Activity |
---|---|
Substitution on the piperidine ring | Increased potency against specific targets |
Variation in furan positioning | Altered antioxidant capacity |
Case Studies
- Antioxidant Evaluation : A study assessed the radical scavenging ability of various piperidine derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in vitro.
- Anti-inflammatory Assessment : In vivo studies demonstrated that the compound reduced inflammation in animal models, showing promise for treating conditions like arthritis.
- Antimicrobial Testing : The compound was tested against a panel of bacterial strains, revealing moderate antibacterial activity comparable to established antibiotics.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonylmethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S.ClH/c13-16(14,9-11-4-2-6-15-11)8-10-3-1-5-12-7-10;/h2,4,6,10,12H,1,3,5,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMGQASSDNCNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)CC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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